Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C11H8FNO3. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluoro group at the 4-position and an oxoacetate group at the 2-position of the indole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Formation of Oxoacetate Group: The 4-fluoroindole undergoes a reaction with oxalyl chloride to introduce the oxoacetate group at the 2-position.
Esterification: The resulting intermediate is then esterified using methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The fluoro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the fluoro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluoro group and oxoacetate moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-Chloro-3-indolyl)-2-oxoacetate
- Methyl 2-(4-Bromo-3-indolyl)-2-oxoacetate
- Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
Uniqueness
Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)6-5-13-8-4-2-3-7(12)9(6)8/h2-5,13H,1H3 |
InChI Key |
DRVOGVLFLXFJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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